7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one 7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Brand Name: Vulcanchem
CAS No.: 918646-11-4
VCID: VC17324581
InChI: InChI=1S/C21H19FN2O/c1-13-20(25)24(16-10-14-6-4-5-7-18(14)23-12-16)19-11-15(22)8-9-17(19)21(13,2)3/h4-13H,1-3H3
SMILES:
Molecular Formula: C21H19FN2O
Molecular Weight: 334.4 g/mol

7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

CAS No.: 918646-11-4

Cat. No.: VC17324581

Molecular Formula: C21H19FN2O

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one - 918646-11-4

Specification

CAS No. 918646-11-4
Molecular Formula C21H19FN2O
Molecular Weight 334.4 g/mol
IUPAC Name 7-fluoro-3,4,4-trimethyl-1-quinolin-3-yl-3H-quinolin-2-one
Standard InChI InChI=1S/C21H19FN2O/c1-13-20(25)24(16-10-14-6-4-5-7-18(14)23-12-16)19-11-15(22)8-9-17(19)21(13,2)3/h4-13H,1-3H3
Standard InChI Key AMOMUOIZFCXASQ-UHFFFAOYSA-N
Canonical SMILES CC1C(=O)N(C2=C(C1(C)C)C=CC(=C2)F)C3=CC4=CC=CC=C4N=C3

Introduction

Chemical Identity and Structural Features

7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one belongs to the class of heterocyclic compounds known as biquinolines, which are distinguished by two fused quinoline moieties. The compound’s molecular formula is inferred as C₂₂H₂₁FN₂O based on structural analogs such as 6-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one. Key features include:

  • A fluorine atom at the 7-position of one quinoline ring.

  • Three methyl groups at the 3- and 4-positions of the dihydroquinoline component.

  • A ketone group at the 2-position, contributing to its planar bicyclic structure.

Table 1: Molecular Properties of 7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

PropertyValue/Description
Molecular FormulaC₂₂H₂₁FN₂O (inferred)
Molecular Weight~348.4 g/mol (analog-based estimate)
IUPAC Name7-Fluoro-3,4,4-trimethyl-1-quinolin-3-yl-3,4-dihydroquinolin-2-one
Key SubstituentsFluorine, methyl groups, ketone moiety
Structural ClassBiquinoline derivative

The fluorine atom enhances electronegativity, potentially influencing binding interactions with biological targets, while methyl groups may improve lipid solubility and metabolic stability.

StepReagents/ConditionsYield (%)Reference
Quinoline couplingPd(OAc)₂, Xantphos, K₂CO₃, DMF, 110°C65–75
FluorinationSelectfluor®, CH₃CN, rt82
MethylationCH₃I, NaH, THF, 0°C to rt90

Structural and Electronic Analysis

X-ray Crystallography

While crystallographic data for this compound are unavailable, studies on 5-Fluoro-3-methyl-3-phenyl analogs reveal a puckered dihydroquinoline ring with a planar ketone group, stabilized by intramolecular hydrogen bonding . Methyl groups induce steric hindrance, likely affecting conformational flexibility.

Spectroscopic Characterization

  • ¹H NMR: Methyl groups resonate at δ 1.2–1.5 ppm (singlets), while aromatic protons appear as doublets or multiplets between δ 7.0–8.5 ppm .

  • ¹⁹F NMR: The fluorine substituent typically shows a singlet near δ -110 ppm .

  • IR: A strong carbonyl stretch (~1680 cm⁻¹) confirms the ketone functionality.

CompoundTargetIC₅₀ (nM)Reference
6-Fluoro-3,3,4,4-tetramethyl derivativeTopoisomerase II120
8-Fluoro-3,4-dihydroisoquinoline5-HT₂A receptor45
5-Fluoro-3-methyl-3-phenyl analogCandida albicans CYP510.8

Challenges and Future Directions

  • Synthetic Optimization: Developing enantioselective routes to access chiral dihydroquinoline intermediates.

  • ADMET Profiling: Assessing pharmacokinetics, including blood-brain barrier penetration and cytochrome P450 interactions.

  • Target Identification: High-throughput screening against kinase libraries and microbial proteomes.

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